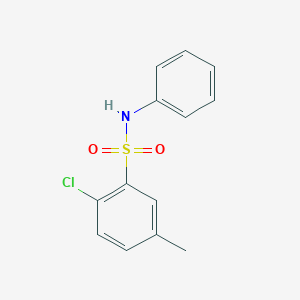
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is a peptide composed of multiple amino acids, including L-arginine, L-isoleucine, L-lysine, and L-leucine. This compound is of interest due to its potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-arginine, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amino group of the first amino acid.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-arginine, L-lysine, L-lysine, and L-leucine) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified from the host organism.
Analyse Chemischer Reaktionen
Types of Reactions
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The guanidino group of L-arginine can be oxidized to form nitric oxide.
Reduction: Reduction reactions can occur at the peptide bonds under specific conditions.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the guanidino group.
Reduction: Reducing agents such as dithiothreitol (DTT) can be used to reduce disulfide bonds within the peptide.
Substitution: Electrophiles such as alkyl halides can react with amino groups under basic conditions.
Major Products
Oxidation: Nitric oxide and other nitrogen oxides.
Reduction: Reduced peptide with altered disulfide bonds.
Substitution: Alkylated peptides with modified side chains.
Wissenschaftliche Forschungsanwendungen
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- has several scientific research applications:
Medicine: It is studied for its potential role in cardiovascular health due to its ability to produce nitric oxide, a vasodilator.
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Pharmacology: It is investigated for its potential therapeutic effects in conditions such as hypertension and diabetes.
Industry: It is used in the development of peptide-based drugs and as a component in various biochemical assays.
Wirkmechanismus
The primary mechanism of action of L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- involves the production of nitric oxide from the guanidino group of L-arginine. Nitric oxide acts as a signaling molecule that induces vasodilation by relaxing smooth muscle cells in blood vessels. This process involves the activation of the enzyme nitric oxide synthase (NOS), which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. The nitric oxide then activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates the vasodilatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: A precursor to nitric oxide with similar vasodilatory effects.
L-Citrulline: Another amino acid involved in the nitric oxide production pathway.
L-Ornithine: Involved in the urea cycle and can be converted to L-arginine.
Uniqueness
L-Arginine, L-arginyl-L-isoleucyl-L-arginyl-L-lysyl-L-lysyl-L-leucyl- is unique due to its specific peptide sequence, which may confer distinct biological activities and interactions compared to individual amino acids or shorter peptides. Its ability to produce nitric oxide and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
183896-75-5 |
|---|---|
Molekularformel |
C42H84N18O8 |
Molekulargewicht |
969.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C42H84N18O8/c1-5-25(4)32(60-33(61)26(45)13-10-20-52-40(46)47)38(66)57-29(16-11-21-53-41(48)49)35(63)55-27(14-6-8-18-43)34(62)56-28(15-7-9-19-44)36(64)59-31(23-24(2)3)37(65)58-30(39(67)68)17-12-22-54-42(50)51/h24-32H,5-23,43-45H2,1-4H3,(H,55,63)(H,56,62)(H,57,66)(H,58,65)(H,59,64)(H,60,61)(H,67,68)(H4,46,47,52)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChI-Schlüssel |
HBNPCGFSJBVNOB-ALERXTORSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


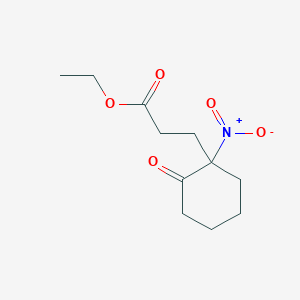
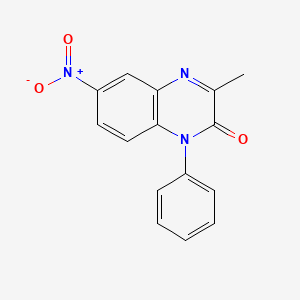

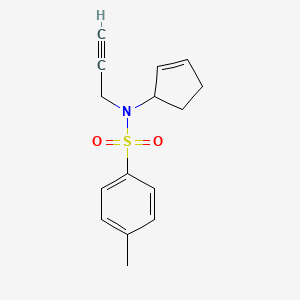
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
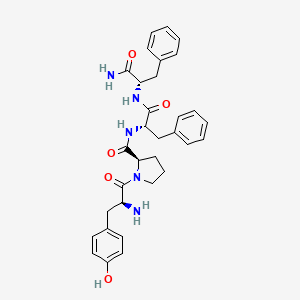

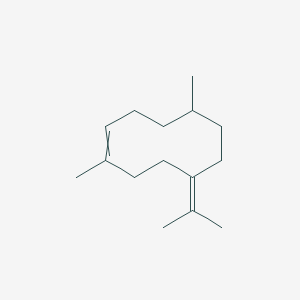
![N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14256061.png)
![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
